molecular formula C13H12N2OS B14718875 s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate CAS No. 17954-38-0

s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate

Cat. No.: B14718875
CAS No.: 17954-38-0
M. Wt: 244.31 g/mol
InChI Key: GCDCPALIVWAHIG-UHFFFAOYSA-N
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Description

s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is a synthetic organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Carbothioate Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Reduction of the cyano group to amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline compounds.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The cyano and carbothioate groups might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    s-Ethyl 1-cyanoisoquinoline-2(1h)-carboxylate: Similar structure but with a carboxylate group instead of carbothioate.

    s-Methyl 1-cyanoisoquinoline-2(1h)-carbothioate: Similar structure but with a methyl group instead of ethyl.

    1-Cyanoisoquinoline-2(1h)-carbothioate: Lacks the s-ethyl group.

Uniqueness

s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is unique due to the presence of both the cyano and carbothioate groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

17954-38-0

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

S-ethyl 1-cyano-1H-isoquinoline-2-carbothioate

InChI

InChI=1S/C13H12N2OS/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3

InChI Key

GCDCPALIVWAHIG-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1C=CC2=CC=CC=C2C1C#N

Origin of Product

United States

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